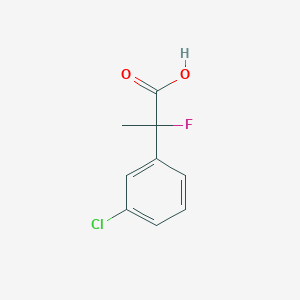
2-Dimethylaminomethylene-cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Dimethylaminomethylene-cyclohexanone is an organic compound with the molecular formula C9H15NO. It is a derivative of cyclohexanone, where the hydrogen at the 2-position is replaced by a dimethylaminomethylene group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Métodos De Preparación
2-Dimethylaminomethylene-cyclohexanone can be synthesized through the Mannich reaction, which involves the condensation of cyclohexanone, formaldehyde, and dimethylamine hydrochloride. The reaction typically uses glacial acetic acid as a solvent and proceeds under mild conditions to yield the hydrochloride salt of the compound. The hydrochloride salt is then converted to the free base by treatment with sodium hydroxide and extraction into an organic solvent such as toluene.
Análisis De Reacciones Químicas
2-Dimethylaminomethylene-cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Aplicaciones Científicas De Investigación
2-Dimethylaminomethylene-cyclohexanone is used in several scientific research applications:
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical research.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of medicinal compounds.
Industry: The compound is utilized in the production of specialty chemicals and as a building block in the manufacture of various industrial products
Mecanismo De Acción
The mechanism of action of 2-Dimethylaminomethylene-cyclohexanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzyme-catalyzed reactions, affecting the activity of the enzyme and altering metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-Dimethylaminomethylene-cyclohexanone can be compared with other similar compounds, such as:
Cyclohexanone: The parent compound, which lacks the dimethylaminomethylene group.
2-(Dimethylamino)methyl-cyclohexanone: A closely related compound with a similar structure but different functional group positioning.
2-Pentylidenecyclohexanone: Another derivative used in fragrance synthesis
Propiedades
Fórmula molecular |
C9H15NO |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
(2Z)-2-(dimethylaminomethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C9H15NO/c1-10(2)7-8-5-3-4-6-9(8)11/h7H,3-6H2,1-2H3/b8-7- |
Clave InChI |
UQRGFCOZZZCUDG-FPLPWBNLSA-N |
SMILES isomérico |
CN(C)/C=C\1/CCCCC1=O |
SMILES canónico |
CN(C)C=C1CCCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


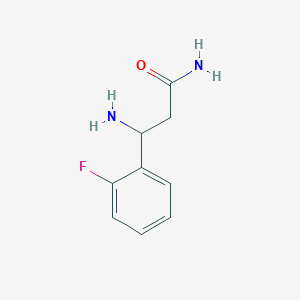
![4-Methyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13065546.png)
![1-[(4-Ethoxyphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B13065551.png)
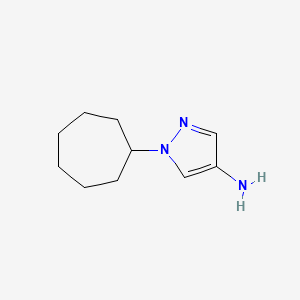
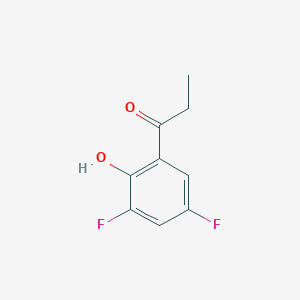
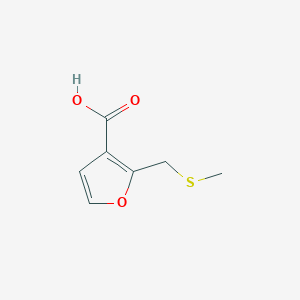

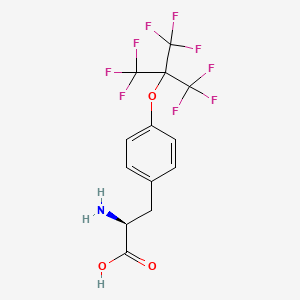



![tert-Butyl 3-fluoro-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13065626.png)
![7a-(4-Methylphenyl)-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B13065629.png)
